molecular formula C7H10N2O2S B13158352 (5-Methylpyridin-2-YL)methanesulfonamide

(5-Methylpyridin-2-YL)methanesulfonamide

Cat. No.: B13158352
M. Wt: 186.23 g/mol
InChI Key: BRCGFCCRDLBHJF-UHFFFAOYSA-N
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Description

(5-Methylpyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C7H10N2O2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-2-YL)methanesulfonamide typically involves the reaction of 5-methyl-2-pyridinemethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Methylpyridin-2-YL)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Methylpyridin-2-YL)methanesulfonamide is not well-documented. as a sulfonamide derivative, it may interact with biological targets such as enzymes by mimicking the structure of natural substrates or inhibitors. This interaction can lead to the modulation of enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2-sulfonamide: Similar structure but lacks the methyl group at the 5-position.

    (4-Methylpyridin-2-YL)methanesulfonamide: Methyl group is at the 4-position instead of the 5-position.

    (5-Chloropyridin-2-YL)methanesulfonamide: Chlorine atom replaces the methyl group at the 5-position.

Uniqueness

(5-Methylpyridin-2-YL)methanesulfonamide is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with biological targets and distinct properties compared to its analogs .

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

(5-methylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C7H10N2O2S/c1-6-2-3-7(9-4-6)5-12(8,10)11/h2-4H,5H2,1H3,(H2,8,10,11)

InChI Key

BRCGFCCRDLBHJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CS(=O)(=O)N

Origin of Product

United States

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